molecular formula C17H26N6OS B2400811 3-methyl-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide CAS No. 946282-62-8

3-methyl-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide

Cat. No.: B2400811
CAS No.: 946282-62-8
M. Wt: 362.5
InChI Key: NYSNBKZODRRDQH-UHFFFAOYSA-N
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Description

3-methyl-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide is an organic compound with a unique structure that combines a pyrazolopyrimidine core with a butanamide side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Step 1: The synthesis begins with the formation of the pyrazolopyrimidine core. A common route involves the reaction of 4-chloro-6-(methylthio)pyrazolo[3,4-d]pyrimidine with pyrrolidine under reflux conditions to yield 6-(methylthio)-4-(pyrrolidin-1-yl)pyrazolo[3,4-d]pyrimidine.

  • Step 2: The second step involves the alkylation of the pyrazolopyrimidine with 3-bromopropylamine to obtain the desired ethyl group linked to the pyrazolopyrimidine ring.

  • Step 3: Finally, the compound is subjected to N-acylation with 3-methylbutanoyl chloride to yield 3-methyl-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide. This reaction is typically carried out under basic conditions using triethylamine as a base.

Industrial Production Methods: While the detailed industrial production methods for this specific compound are less documented, large-scale synthesis generally follows similar reaction pathways with optimizations for yield and purity. Industrial methods might utilize continuous flow reactors and advanced purification techniques like HPLC.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: This compound can undergo oxidation reactions, particularly at the methylthio group, which can be transformed into a sulfoxide or sulfone.

  • Reduction: The nitro functional groups within the pyrazolopyrimidine core can be reduced to amines.

  • Substitution: The chloro group in precursors can be readily substituted with nucleophiles like amines or thiols, leading to a variety of derivatives.

Common Reagents and Conditions:

  • Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperoxybenzoic acid (m-CPBA).

  • Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with iron powder and acetic acid.

  • Substitution: Nucleophiles like amines, thiols under basic conditions with solvents like DMF or DMSO.

Major Products:

  • Oxidation of the methylthio group yields sulfoxides and sulfones.

  • Reduction leads to amine derivatives.

  • Substitution reactions produce a range of nucleophile-substituted pyrazolopyrimidines.

Scientific Research Applications

In Chemistry:

  • Used as a building block for the synthesis of more complex molecules.

  • Studied for its unique reactivity patterns in organic synthesis.

In Biology:

  • Explored for its potential as a pharmacophore in drug discovery.

  • Investigated for its biological activity, including antiproliferative effects on certain cancer cell lines.

In Medicine:

  • Potential lead compound for developing new therapeutic agents.

  • Studied for its enzyme inhibition properties, particularly targeting kinases and other critical enzymes.

In Industry:

  • Utilized in the development of advanced materials.

  • Possible applications in creating specialized polymers or chemical sensors.

Mechanism of Action

Mechanism and Effects:

  • The compound's mechanism of action often involves interaction with specific molecular targets like enzymes or receptors.

  • It may act as an inhibitor or modulator, affecting the activity of its target proteins.

Molecular Targets and Pathways:

  • Targets enzymes involved in cellular signaling pathways.

  • Influences pathways related to cell proliferation, apoptosis, and other vital cellular processes.

Comparison with Similar Compounds

  • 4-chloro-6-(methylthio)pyrazolo[3,4-d]pyrimidine

  • 6-(methylthio)-4-(pyrrolidin-1-yl)pyrazolo[3,4-d]pyrimidine

  • Various substituted pyrazolopyrimidines with different alkyl or aryl groups.

In sum, 3-methyl-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide is a compound of significant scientific interest with diverse synthetic routes and broad applications in research, industry, and potentially medicine.

Properties

IUPAC Name

3-methyl-N-[2-(6-methylsulfanyl-4-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N6OS/c1-12(2)10-14(24)18-6-9-23-16-13(11-19-23)15(20-17(21-16)25-3)22-7-4-5-8-22/h11-12H,4-10H2,1-3H3,(H,18,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYSNBKZODRRDQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)NCCN1C2=C(C=N1)C(=NC(=N2)SC)N3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N6OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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